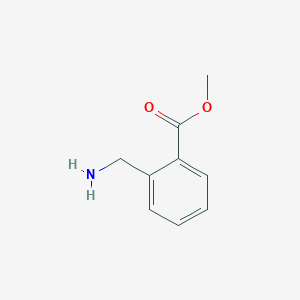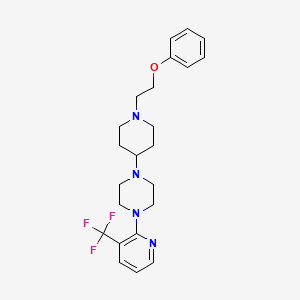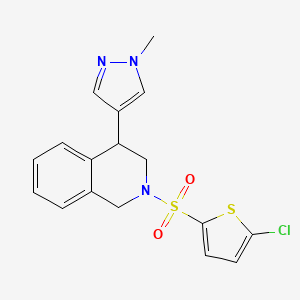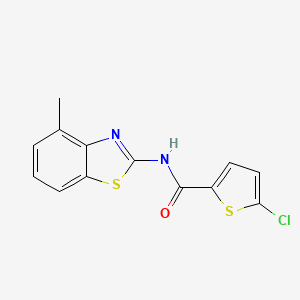
2-(4-Bromobenzyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Bromobenzyl)-1H-pyrrole” likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 4-bromobenzyl group attached to it .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromobenzyl)-1H-pyrrole” were not found, similar compounds are often synthesized via nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Bromobenzyl)-1H-pyrrole” would likely involve a pyrrole ring attached to a 4-bromobenzyl group .Chemical Reactions Analysis
The compound may undergo reactions typical of pyrroles and bromobenzylic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromobenzyl)-1H-pyrrole” would depend on its specific structure. For instance, 4-bromobenzyl bromide, a related compound, is a solid with an average mass of 249.930 Da .Scientific Research Applications
Oxidative Radical Cyclization in Pyrroles
The compound 2-(4-Bromobenzyl)-1H-pyrrole has been studied in various contexts, including its role in the oxidative radical cyclization process. One study describes how 1-(2-Bromobenzyl)-2-alkanesulfonylpyrroles undergo oxidative radical cyclization, leading to the formation of pyrrolizidine derivatives. This process is initiated by AIBN and involves tri-n-butyltin hydride. The cyclizations are proposed to proceed via a pseudo SRN1 process, involving radical addition to the α position of the pyrrole nucleus. This study emphasizes the significance of radical cyclization in pyrrole chemistry and its potential utility in synthesizing complex pyrrolidine structures (Antonio et al., 1994).
Conducting Polymer Synthesis
2-(4-Bromobenzyl)-1H-pyrrole is also relevant in the synthesis of conducting polymers. A study on the chemical and electrochemical synthesis of conducting graft copolymers involving vinyl acetate and pyrrole demonstrates this application. The graft copolymer exhibits variable conductivity and solubility properties, depending on the pyrrole content. This research highlights the potential of pyrrole in creating conducting polymers with applications in gas and vapor sensing, demonstrating pyrrole's versatility in material science (Hosseini & Entezami, 2003).
Pyrrole in Organic Synthesis
Further studies showcase the role of pyrrole derivatives in organic synthesis. For instance, research on the synthesis and transformations of pyrrole-containing ensembles reveals the preparation of unprecedented pyrrole- and 1,2,4-triazole-containing ensembles. These findings offer insights into the versatility of pyrrole in creating novel organic compounds with potential applications in various fields, including medicinal chemistry (Funt et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUKFFVHXUUNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzyl)-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2741752.png)
![N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741755.png)
![(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide](/img/structure/B2741756.png)

![2-Cyclopropyl-5-(5-fluoropyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2741760.png)




![2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B2741769.png)

